Home > Products > Screening Compounds P113582 > 4-Bromo-6-(4-methylbenzyl)pyrimidine
4-Bromo-6-(4-methylbenzyl)pyrimidine - 2092251-96-0

4-Bromo-6-(4-methylbenzyl)pyrimidine

Catalog Number: EVT-1769333
CAS Number: 2092251-96-0
Molecular Formula: C12H11BrN2
Molecular Weight: 263.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,5-Bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione Monohydrate

    Compound Description: This compound, also known as a barbituric acid derivative, is formed by reacting 4-methylbenzyl chloride with barbituric acid. [] It crystallizes with two molecules in the asymmetric unit along with two water molecules. [] This structure is stabilized by a network of hydrogen bonds involving N—H⋯O and Owater—H⋯O interactions. [] Additionally, C—H⋯πaryl interactions contribute to its three-dimensional supramolecular architecture. []

Barbituric Acid

    4-Amino-6-phenylpyrimidine

      Compound Description: This compound is a pyrimidine derivative with an amino group at the 4-position and a phenyl group at the 6-position. It is a product of the amination reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia at -75°C. []

      Relevance: The formation of 4-Amino-6-phenylpyrimidine from 4-bromo-6-phenylpyrimidine demonstrates the feasibility of substituting the bromine atom in 4-Bromo-6-(4-methylbenzyl)pyrimidine with other nucleophiles. The reaction likely proceeds through an open-chain intermediate, suggesting a potential pathway for similar transformations with 4-Bromo-6-(4-methylbenzyl)pyrimidine. []

    4-Bromo-6-phenylpyrimidine

      Compound Description: This pyrimidine derivative features a bromine atom at the 4-position and a phenyl group at the 6-position. It undergoes amination to yield 4-amino-6-phenylpyrimidine upon treatment with potassium amide in liquid ammonia. []

    Overview

    4-Bromo-6-(4-methylbenzyl)pyrimidine is a chemical compound with the molecular formula C11H10BrN2C_{11}H_{10}BrN_2 and a molecular weight of 248.11 g/mol. This compound is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms. The presence of a bromine atom and a 4-methylbenzyl group significantly influences its chemical properties and biological activities. It has garnered attention for its potential applications in pharmaceuticals and organic synthesis.

    Classification

    4-Bromo-6-(4-methylbenzyl)pyrimidine can be classified under the following categories:

    • Chemical Family: Pyrimidines
    • Functional Groups: Aromatic compounds, halogenated compounds
    • IUPAC Name: 4-bromo-6-(4-methylphenyl)pyrimidine
    Synthesis Analysis

    Methods

    The synthesis of 4-Bromo-6-(4-methylbenzyl)pyrimidine typically involves several key steps:

    1. Bromination: The starting material, 6-(4-methylbenzyl)pyrimidine, undergoes bromination to introduce the bromine atom at the 4-position of the pyrimidine ring.
    2. Purification: The product is purified through recrystallization or chromatography to achieve high purity.

    Technical Details

    In an industrial setting, optimized conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and safety during synthesis. The typical yields from these reactions can vary based on the specific conditions used, such as temperature, solvent choice, and reaction time.

    Molecular Structure Analysis

    Structure

    The molecular structure of 4-Bromo-6-(4-methylbenzyl)pyrimidine features a pyrimidine ring substituted with a bromine atom at the 4-position and a 4-methylbenzyl group at the 6-position.

    Structural Data

    • Molecular Formula: C11H10BrN2C_{11}H_{10}BrN_2
    • Molecular Weight: 248.11 g/mol
    • Canonical SMILES: CC1=CC=C(C=C1)C2=CC(=NC=N2)Br
    • InChI Key: WMGHEHSBNVFZIS-UHFFFAOYSA-N
    Chemical Reactions Analysis

    Types of Reactions

    4-Bromo-6-(4-methylbenzyl)pyrimidine can participate in various chemical reactions, including:

    • Substitution Reactions: The bromine atom can be replaced with other functional groups such as amines or alcohols.
    • Reduction Reactions: The pyrimidine ring can undergo reduction to yield pyrimidinylamine derivatives.
    • Oxidation Reactions: Under certain conditions, the bromine atom may be oxidized to form bromate esters.

    Common Reagents and Conditions

    1. Substitution: Nucleophiles such as ammonia or alcohols are employed.
    2. Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.
    3. Oxidation: Hydrogen peroxide or potassium permanganate is used under acidic conditions.
    Mechanism of Action

    The mechanism of action for 4-Bromo-6-(4-methylbenzyl)pyrimidine involves its interaction with various biological targets, particularly enzymes. It has been noted to influence kinase activity, which plays a significant role in cellular signaling pathways. By modulating these pathways, this compound can affect processes such as gene expression and cellular metabolism.

    Data on Mechanism

    Research indicates that this compound may interact with kinases involved in critical signaling cascades, including those regulating immune responses and inflammation.

    Physical and Chemical Properties Analysis

    Physical Properties

    Chemical Properties

    • Solubility: Solubility in organic solvents like ethanol and dimethyl sulfoxide is common.
    • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
    Applications

    4-Bromo-6-(4-methylbenzyl)pyrimidine has several scientific uses:

    1. Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive molecules.
    2. Research Applications: Used in studies investigating kinase inhibition and other enzymatic activities.
    3. Synthetic Chemistry: Acts as a versatile building block for creating complex organic compounds.

    This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable in both academic research and industrial applications.

    Introduction to Pyrimidine-Based Drug Discovery

    Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

    The pyrimidine scaffold has earned its designation as a privileged structure in drug discovery due to its exceptional versatility and broad therapeutic relevance. Its planar aromatic structure facilitates diverse binding interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic contacts. Crucially, the pyrimidine ring serves as a bioisostere for endogenous purines and pyridines, enabling it to mimic natural ligands and interfere with critical cellular processes [7]. This molecular mimicry underpins the clinical success of numerous pyrimidine-based drugs across therapeutic domains, including antiviral agents like zidovudine (HIV treatment) and sofosbuvir (hepatitis C therapy), as well as anticancer drugs such as 5-fluorouracil and gemcitabine [5] [7].

    Fused pyrimidine systems, particularly thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, demonstrate enhanced binding specificity and pharmacokinetic profiles compared to simple pyrimidine derivatives. These fused scaffolds are structurally analogous to the purine base adenine, allowing them to effectively interact with ATP-binding sites in kinase targets while exhibiting improved metabolic stability [2] [8]. The thieno[2,3-d]pyrimidine framework specifically has shown remarkable promise, displaying a broad spectrum of bioactivities including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects [2]. Its structural similarity to adenine facilitates inhibition of kinases and other adenine-recognizing enzymes, making it particularly valuable in oncology drug development.

    Table 1: Therapeutic Applications of Pyrimidine-Based Scaffolds in Drug Discovery

    Scaffold TypeKey Therapeutic ApplicationsMolecular TargetsAdvantages
    Simple PyrimidineAntivirals (e.g., zidovudine), Anticancer (e.g., 5-fluorouracil), AntibacterialsThymidine kinase, Thymidylate synthase, Dihydrofolate reductaseSynthetic accessibility, Favorable physicochemical properties
    Thieno[2,3-d]pyrimidineKinase inhibition, Anti-inflammatory agents, CNS therapeuticsEGFR, VEGFR, PDGFR, Cyclin-dependent kinasesEnhanced target specificity, Improved metabolic stability, Structural analogy to adenine
    Pyrrolo[2,3-d]pyrimidineAnticancer agents, Anti-inflammatory compounds, JAK inhibitorsJAK kinases, BTK, TS kinaseHigh binding affinity, Selective kinase inhibition, Oral bioavailability
    Pyrazolo[3,4-d]pyrimidineAnticancer, Antimicrobial, PDE inhibitorsPhosphodiesterases, Src kinase, Angiogenesis receptorsDual activity profiles, Favorable ADME properties

    The drug-likeness of pyrimidine derivatives stems from their optimal balance between hydrophilic and hydrophobic character, facilitating adequate solubility while maintaining sufficient membrane permeability for oral bioavailability. Furthermore, the presence of multiple modifiable positions (C-2, C-4, C-5, and C-6) enables systematic structure-activity relationship studies, allowing medicinal chemists to optimize potency and selectivity while minimizing off-target effects [5] [7]. This versatility has led to the development of pyrimidine-based compounds with activity against resistant strains of pathogens and refractory cancers, addressing critical challenges in modern therapeutics.

    Role of Substitution Patterns in Bioactivity: Bromine and Benzyl Functionalization

    The biological activity of pyrimidine derivatives exhibits profound dependence on their substitution patterns, with strategic functionalization serving as a powerful tool for optimizing drug properties. The incorporation of a bromine atom at the C-4 position of the pyrimidine ring, as seen in 4-Bromo-6-(4-methylbenzyl)pyrimidine, introduces significant electronic and steric effects that dramatically influence molecular interactions. Bromine's substantial atomic radius (1.14 Å) and moderate electronegativity (2.96 on the Pauling scale) create a region of polarizability that enhances hydrophobic interactions with target proteins while providing an electron-withdrawing effect that modulates the electron density of adjacent ring atoms [6]. This electronic perturbation can increase the compound's capacity for halogen bonding with carbonyl oxygens or backbone amides in target proteins, potentially enhancing binding affinity by 1-2 kcal/mol per interaction [6].

    Bromine's role extends beyond target binding to influence pharmacokinetic properties. Compared to its chloro analog, the bromo substituent increases lipophilicity (log P +0.68) while reducing aqueous solubility, which can be strategically leveraged to improve blood-brain barrier penetration or extend half-life through enhanced tissue distribution [6]. Crucially, the carbon-bromine bond serves as a versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions), enabling efficient generation of diverse analogs for structure-activity relationship studies [3] [6]. This synthetic flexibility makes 4-bromopyrimidine derivatives particularly valuable as intermediates in drug discovery cascades.

    Table 2: Impact of Bromine and Benzyl Functionalization on Pyrimidine Properties

    Functional GroupPositionElectronic EffectsSteric EffectsBiological ConsequencesSynthetic Utility
    Bromine (Br)C-4Electron-withdrawing effect, Increased polarizabilitySignificant atomic radius (1.14 Å)Enhanced halogen bonding, Increased lipophilicity, Improved membrane permeabilityCross-coupling reactions (Suzuki, Stille)
    4-MethylbenzylC-6Electron-donating (+I effect of methyl), Enhanced hydrophobicityExtended planar aromatic systemπ-π stacking with aromatic residues, Enhanced hydrophobic pocket binding, Improved metabolic stabilityElectrophile for N-alkylation, Radical reactions
    Synergistic Effects-Modulation of electron density across ringCreation of defined hydrophobic domainOptimized target binding affinity, Selective tissue distributionSequential functionalization strategies

    The benzyl group, particularly when para-substituted with a methyl moiety as in 6-(4-methylbenzyl) functionalization, contributes substantially to the compound's hydrophobic character and steric bulk. The 4-methylbenzyl group enhances interactions with hydrophobic protein pockets through van der Waals forces and participates in edge-to-face π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan). The methyl substituent at the para position provides additional hydrophobic surface area without introducing significant steric hindrance, potentially improving binding affinity while maintaining favorable ligand efficiency [3] [9]. This substitution pattern has demonstrated particular utility in kinase inhibitors, where the benzyl group occupies specific hydrophobic regions adjacent to the ATP-binding site.

    The synthetic accessibility of benzyl-functionalized pyrimidines is exemplified by nucleophilic substitution reactions with benzyl bromides under basic conditions. As demonstrated in carbohydrate chemistry models, sodium hydride in anhydrous DMF effectively generates pyrimidine alkoxides that undergo smooth alkylation with benzyl bromides, including derivatives bearing electron-donating methyl groups [3]. The benzyl bromide moiety serves as an excellent electrophile due to the enhanced leaving group ability of bromide and the stabilization of the transition state through resonance with the aromatic ring. Furthermore, the benzylic position in the resulting 4-methylbenzyl group offers potential for late-stage C-H functionalization, enabling further diversification through oxidation or radical-based transformations [9]. This synthetic versatility makes 6-benzylpyrimidine derivatives highly adaptable platforms for medicinal chemistry optimization campaigns.

    Historical Evolution of Pyrimidine Derivatives in Targeting Disease Pathways

    The therapeutic application of pyrimidine derivatives represents a compelling narrative of scientific innovation spanning over seven decades, beginning with the serendipitous discovery of 5-fluorouracil in 1957. This pioneering antimetabolite established the fundamental principle that pyrimidine analogs could disrupt nucleotide biosynthesis and DNA replication in rapidly dividing cells [7]. The subsequent development of cytarabine (1969) and gemcitabine (approved 1996) further refined this approach, demonstrating that sugar-modified pyrimidine nucleosides could achieve enhanced metabolic stability and improved therapeutic indices against hematological and solid malignancies [5] [7]. These foundational discoveries validated pyrimidine-based compounds as viable chemotherapeutic agents and stimulated extensive exploration of their therapeutic potential beyond oncology.

    The 1980s witnessed a transformative expansion into antiviral therapeutics with the advent of the AIDS pandemic. Pyrimidine-based nucleoside reverse transcriptase inhibitors, most notably zidovudine (AZT, approved 1987), became the first line of defense against HIV replication [7]. This breakthrough demonstrated that pyrimidine analogs could achieve viral enzyme selectivity over host polymerases, establishing a paradigm for targeted antiviral development. The subsequent introduction of lamivudine (3TC) and emtricitabine further solidified the clinical importance of pyrimidine scaffolds in global antiviral programs. These innovations directly informed the development of hepatitis C therapeutics, culminating in sofosbuvir (approved 2013), which features a complex pyrimidine-based prodrug design that delivers nucleotide analogs to hepatocytes with remarkable efficiency [5].

    Table 3: Evolution of Clinically Significant Pyrimidine Derivatives

    EraTherapeutic AreaLandmark AgentsMechanistic AdvancementsImpact on Drug Discovery
    1950s-1970sOncology5-Fluorouracil (1957), Cytarabine (1969)Thymidylate synthase inhibition, DNA incorporationEstablished antimetabolite concept, Demonstrated clinical efficacy in solid and hematologic tumors
    1980s-1990sAntiviralsZidovudine (1987), Lamivudine (1995)Reverse transcriptase inhibition, Chain terminationHIV transformed from fatal to manageable chronic infection, Nucleoside prodrug strategies developed
    2000sTargeted OncologyCapecitabine (1998), Gemcitabine (1996)Tumor-selective activation, Self-potentiating mechanismImproved therapeutic indices, Oral bioavailability achieved
    2010s-PresentKinase InhibitionErlotinib (2004), Ibrutinib (2013)ATP-competitive inhibition, Irreversible bindingTargeted therapies with reduced systemic toxicity, Tyrosine kinase inhibitors as first-line treatments

    The modern era of targeted cancer therapies has witnessed the emergence of pyrimidine-based kinase inhibitors designed to interfere with specific signaling cascades. Drugs like erlotinib (EGFR inhibitor) and ibrutinib (BTK inhibitor) exemplify how sophisticated pyrimidine derivatives achieve exquisite target selectivity through optimized substitution patterns [7]. Contemporary medicinal chemistry increasingly employs late-stage functionalization (LSF) strategies to efficiently diversify pyrimidine scaffolds, including halogenation and benzylation techniques highly relevant to compounds like 4-Bromo-6-(4-methylbenzyl)pyrimidine [6]. This approach enables rapid exploration of structure-activity relationships without requiring de novo synthesis, significantly accelerating lead optimization timelines. The strategic introduction of halogens, particularly at the C-4 position, serves dual purposes: modulating electronic properties and providing synthetic handles for further diversification via cross-coupling chemistry [6].

    The evolution toward fused pyrimidine systems represents the current frontier in scaffold optimization. Compounds featuring thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores demonstrate enhanced binding affinity and selectivity profiles across multiple target classes [2] [8]. These advanced architectures maintain the fundamental pharmacophoric elements of simple pyrimidines while offering improved three-dimensionality and reduced planarity, potentially mitigating off-target effects. The ongoing clinical investigation of these fused systems against challenging targets, including resistant cancers and neurodegenerative disorders, underscores the enduring versatility and adaptability of the pyrimidine pharmacophore in addressing evolving therapeutic challenges.

    Properties

    CAS Number

    2092251-96-0

    Product Name

    4-Bromo-6-(4-methylbenzyl)pyrimidine

    IUPAC Name

    4-bromo-6-[(4-methylphenyl)methyl]pyrimidine

    Molecular Formula

    C12H11BrN2

    Molecular Weight

    263.13 g/mol

    InChI

    InChI=1S/C12H11BrN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3

    InChI Key

    DGBUTTJCSWSJIL-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)CC2=CC(=NC=N2)Br

    Canonical SMILES

    CC1=CC=C(C=C1)CC2=CC(=NC=N2)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.